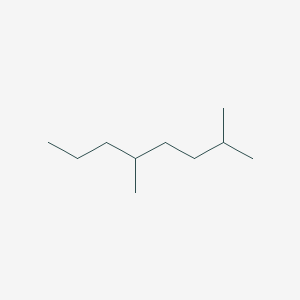

2,5-Dimethyloctane

Description

Structure

3D Structure

Properties

CAS No. |

15869-89-3 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

2,5-dimethyloctane |

InChI |

InChI=1S/C10H22/c1-5-6-10(4)8-7-9(2)3/h9-10H,5-8H2,1-4H3 |

InChI Key |

HOAAQUNESXYFDT-UHFFFAOYSA-N |

SMILES |

CCCC(C)CCC(C)C |

Canonical SMILES |

CCCC(C)CCC(C)C |

Synonyms |

2,5-dimethyloctane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyloctane is a branched-chain alkane with the chemical formula C10H22.[1][2] As a member of the hydrocarbon family, it is a non-polar solvent with applications in organic synthesis and as a reference compound in chromatography.[1] Understanding its physicochemical properties is crucial for its effective use in various scientific and industrial applications, including its potential as a solvent or a component in fuel formulations.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to a lack of available experimental data.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| Boiling Point | 158 °C | [3] |

| Melting Point | No experimental data available. Predicted values may be obtained from computational models. | |

| Density | No explicit experimental data available. Molecular dynamics simulations of similar branched alkanes predict densities with average absolute deviations of less than 5 g/L at 25°C.[1] | [1] |

| Refractive Index | No experimental data available. | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents.[1] | [1] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of liquid alkanes like this compound are provided below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of the this compound sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the opening of the test tube.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific volume, is commonly used for accurate density measurements of liquids.

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely determined by ensuring the water level is at the calibration mark. The pycnometer is then removed from the bath, dried on the outside, and weighed. The mass of the water is used to calculate the exact volume of the pycnometer at that temperature, given the known density of water.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath.

-

The pycnometer is removed, dried, and weighed to determine the mass of the this compound.

-

The density of the this compound is calculated by dividing the mass of the sample by the previously determined volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (e.g., sodium lamp)

-

Dropper

-

Ethanol and acetone for cleaning

Procedure:

-

The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a soft tissue moistened with ethanol or acetone and allowed to dry completely.

-

A few drops of the this compound sample are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked. The circulating water from the constant temperature bath is allowed to flow through the prism jackets to bring the sample to the desired temperature (e.g., 20°C).

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Multiple readings should be taken and averaged to ensure accuracy.

Determination of Melting Point (Capillary Method)

For long-chain alkanes that are solid at room temperature, the melting point can be determined using the capillary method. Since this compound is a liquid at room temperature, this protocol would be applicable for determining its freezing point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

Procedure:

-

A small amount of the solidified sample (frozen this compound) is introduced into the open end of a capillary tube.

-

The tube is tapped gently to pack the sample into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the approximate melting point, followed by a slower rate (1-2 °C per minute) near the melting point for an accurate determination.[4]

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range is typically narrow (0.5-1.0°C).[4]

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of this compound.

Caption: Logical workflow for determining the physicochemical properties of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,5-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure, bonding characteristics, and physicochemical properties of 2,5-dimethyloctane. The content is structured to offer in-depth insights for professionals in research and development.

Molecular Structure and Bonding

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂.[1] Its structure consists of an eight-carbon (octane) backbone with two methyl group substituents located at the second and fifth carbon positions.[1] As a saturated hydrocarbon, all carbon-carbon and carbon-hydrogen bonds are single bonds.

Atomic Connectivity and Hybridization

The carbon skeleton of this compound features ten carbon atoms arranged in a non-linear fashion. Each carbon atom in the molecule is sp³ hybridized, resulting in a tetrahedral geometry around each carbon. This hybridization involves the mixing of one 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals, which then form sigma (σ) bonds with adjacent carbon or hydrogen atoms. The C-C sigma bonds are formed by the overlap of sp³ orbitals from two adjacent carbon atoms, while the C-H sigma bonds result from the overlap of a carbon sp³ orbital with the 1s orbital of a hydrogen atom.

dot```dot graph MolStructure { layout="neato"; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12, fixedsize=true, width=0.4]; edge [penwidth=2, color="#202124"];

// Carbon backbone C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="4.5,0.5!"]; C5 [label="C", pos="6,0!"]; C6 [label="C", pos="7.5,0.5!"]; C7 [label="C", pos="9,0!"]; C8 [label="C", pos="10.5,0.5!"];

// Methyl groups Me1 [label="C", pos="1.5,2!"]; Me2 [label="C", pos="6,-1.5!"];

// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C8; C2 -- Me1; C5 -- Me2;

// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124", fontsize=11]; lab1 [label="CH₃", pos="0,-0.6!"]; lab2 [label="CH", pos="1.5,1.1!"]; lab3 [label="CH₂", pos="3,-0.6!"]; lab4 [label="CH₂", pos="4.5,1.1!"]; lab5 [label="CH", pos="6,0.6!"]; lab6 [label="CH₂", pos="7.5,1.1!"]; lab7 [label="CH₂", pos="9,-0.6!"]; lab8 [label="CH₃", pos="10.5,1.1!"]; labMe1 [label="CH₃", pos="1.5,2.6!"]; labMe2 [label="CH₃", pos="6,-2.1!"]; }

Caption: Stereoisomeric relationships of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Notes / Reference |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 15869-89-3 | |

| Boiling Point | 158 °C | [2] |

| Melting Point | -29.7 °C (for n-decane) | Estimated value; branched isomers may have higher melting points. [3] |

| Density | 0.730 g/cm³ at 20°C (for n-decane) | Estimated value. [4] |

| Refractive Index | 1.411 at 20°C (for n-decane) | Estimated value. [5][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of branched alkanes like this compound is through Friedel-Crafts alkylation. [1]This involves the reaction of an alkyl halide with an alkane or alkene in the presence of a strong Lewis acid catalyst.

General Protocol for Friedel-Crafts Alkylation:

-

Reaction Setup: A reaction vessel is charged with a suitable alkane (e.g., octane) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.

-

Addition of Alkylating Agent: A methyl halide (e.g., methyl chloride or methyl iodide) is slowly added to the stirred reaction mixture. The temperature is carefully controlled to prevent side reactions.

-

Reaction Monitoring: The reaction is allowed to proceed for a specified time, and its progress is monitored using techniques like Gas Chromatography (GC).

-

Workup: Once the reaction is complete, it is quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The crude product is purified by fractional distillation to isolate this compound from other isomers and unreacted starting materials.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H and ¹³C NMR Data (Estimated): Note: The following chemical shifts are estimated based on typical values for branched alkanes and data from the similar molecule 2,5-dimethylhexane. [7][8][9]

-

¹H NMR:

-

~0.8-0.9 ppm (m, 9H): Terminal methyl groups (C1-H₃, C8-H₃, and the methyl group at C5).

-

~1.1-1.4 ppm (m, 10H): Methylene groups (CH₂) of the octane chain.

-

~1.5-1.7 ppm (m, 2H): Methine protons (CH) at C2 and C5.

-

-

¹³C NMR:

-

~14 ppm: Terminal methyl carbons (C1 and C8).

-

~20-23 ppm: Methyl substituent carbons.

-

~25-40 ppm: Methylene and methine carbons of the octane chain.

-

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the range of 0-10 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans due to the low natural abundance of ¹³C. The spectral width should cover 0-220 ppm.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Purity and Isomer Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to assess the purity of this compound and to distinguish it from its isomers.

General Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like hexane or dichloromethane (e.g., 1 mg/mL).

-

GC Method:

-

Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector: Set the injector temperature to 250 °C. Inject a small volume (e.g., 1 µL) of the sample in split mode.

-

Oven Program: Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of 40-300 amu.

-

Transfer Line Temperature: Set to 280 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum of branched alkanes is characterized by fragmentation patterns resulting from cleavage at the branching points.

dot

Caption: Experimental workflow for synthesis and analysis.

References

- 1. Buy this compound | 15869-89-3 [smolecule.com]

- 2. This compound [stenutz.eu]

- 3. study.com [study.com]

- 4. tceq.texas.gov [tceq.texas.gov]

- 5. Decane - Wikipedia [en.wikipedia.org]

- 6. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-DIMETHYLHEXANE(592-13-2) 1H NMR spectrum [chemicalbook.com]

- 8. Alkanes | OpenOChem Learn [learn.openochem.org]

- 9. web.pdx.edu [web.pdx.edu]

Synthesis of 2,5-Dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2,5-dimethyloctane, a branched alkane with applications as a solvent and a component in fuel formulations. The guide provides detailed experimental protocols for the most viable synthesis routes, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the reaction pathways and experimental workflows to enhance understanding.

Grignard Reagent-Based Synthesis Followed by Dehydration and Hydrogenation

This versatile and widely applicable method involves the creation of a tertiary alcohol through a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation to the desired alkane. This pathway offers a high degree of control over the final carbon skeleton. Two plausible routes to a 2,5-dimethyloctan-5-ol precursor are outlined below.

Synthesis Pathway A: Reaction of 5-Methyl-2-hexanone with Propylmagnesium Bromide

This pathway involves the nucleophilic addition of a propyl Grignard reagent to the carbonyl carbon of 5-methyl-2-hexanone.

Caption: Grignard reaction of 5-methyl-2-hexanone with propylmagnesium bromide.

Synthesis Pathway B: Reaction of 2-Octanone with Isobutylmagnesium Bromide

An alternative Grignard approach involves the reaction of 2-octanone with isobutylmagnesium bromide.

Caption: Grignard reaction of 2-octanone with isobutylmagnesium bromide.

Experimental Protocol

The following is a general procedure adaptable for either Grignard pathway, based on established methods for synthesizing branched alkanes.[1]

Step 1: Synthesis of 2,5-Dimethyl-2-octanol (via Grignard Reaction)

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of the appropriate alkyl bromide (propyl bromide for Pathway A, isobutyl bromide for Pathway B; 1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with a small crystal of iodine. After the addition is complete, the mixture is refluxed for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of the corresponding ketone (5-methyl-2-hexanone for Pathway A, 2-octanone for Pathway B; 0.9 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 2,5-Dimethyl-2-octanol to 2,5-Dimethyloctenes

-

The crude 2,5-dimethyl-2-octanol is dissolved in a suitable solvent such as toluene.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added.

-

The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.

-

Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield the crude alkene mixture.

Step 3: Hydrogenation of 2,5-Dimethyloctenes to this compound

-

The crude 2,5-dimethyloctene mixture is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (5-10% Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.

-

The resulting crude this compound can be purified by distillation.

Quantitative Data

The following table presents typical yields for each step of this synthesis pathway, based on analogous reactions reported in the literature.[1]

| Step | Reactants | Product | Typical Yield (%) |

| 1. Grignard Reaction | Ketone + Grignard Reagent | Tertiary Alcohol | 70-90 |

| 2. Dehydration | Tertiary Alcohol | Alkene Mixture | 85-95 |

| 3. Hydrogenation | Alkene Mixture | Alkane | >95 |

| Overall | This compound | 50-80 |

Alternative Synthesis Pathways

While the Grignard-based route is highly versatile, other methods for the synthesis of this compound have been proposed. These are generally less common for laboratory-scale synthesis but are relevant in industrial contexts or for specific applications.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. To synthesize this compound, a mixed Wurtz reaction between 1-chloro-3-methylbutane and 2-chloropropane could be envisioned. However, this approach is often plagued by the formation of side products from the self-coupling of each alkyl halide, leading to a mixture of alkanes and making purification challenging.

Caption: Wurtz reaction for the synthesis of this compound.

Friedel-Crafts Alkylation

In principle, this compound could be synthesized via the Friedel-Crafts alkylation of a smaller alkane with an appropriate alkyl halide in the presence of a Lewis acid catalyst. For instance, the alkylation of isopentane with a chloropropane isomer could be a possible route. However, controlling the regioselectivity of this reaction to obtain the desired isomer in high yield is challenging, and carbocation rearrangements can lead to a complex mixture of products.

Catalytic Hydrogenation of Dienes

The direct hydrogenation of a suitable diene precursor, such as 2,5-dimethyl-1,7-octadiene or 2,5-dimethyl-2,6-octadiene, would be an effective method to produce this compound. The primary challenge of this approach lies in the synthesis of the specific diene precursor.

Caption: Synthesis of this compound via hydrogenation of a diene precursor.

Conclusion

The synthesis of this compound can be achieved through several pathways. The most reliable and versatile laboratory-scale method is the Grignard reagent-based synthesis followed by dehydration and hydrogenation, which allows for a controlled construction of the carbon skeleton. While other methods such as the Wurtz reaction and Friedel-Crafts alkylation exist, they often suffer from a lack of selectivity and the formation of multiple byproducts. For industrial-scale production, catalytic routes, including the hydrogenation of specific diene precursors, may be more economically viable, provided an efficient synthesis for the unsaturated starting material is available. The choice of synthesis pathway will ultimately depend on the desired scale, purity requirements, and the availability of starting materials.

References

A Technical Guide to the Natural Occurrence and Sources of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a ubiquitous class of saturated hydrocarbons, are found across a diverse range of natural sources, from deep subterranean petroleum reservoirs to the epicuticular waxes of insects and plants. Their structural diversity and biosynthetic pathways are of significant interest in fields ranging from geochemistry and petrochemistry to chemical ecology and drug development. This technical guide provides an in-depth exploration of the natural occurrence and primary sources of branched alkanes. It summarizes key quantitative data, details experimental protocols for their extraction and analysis, and illustrates the fundamental biosynthetic pathway for their production in insects. This document is intended to serve as a comprehensive resource for professionals requiring a deep understanding of these important biomolecules.

Natural Occurrence and Sources

Branched alkanes are widespread in nature, with significant concentrations found in both geochemical and biological sources.

Petroleum and Natural Gas

Crude oil and natural gas are primary sources of a vast array of branched alkanes.[1][2] These hydrocarbons are the products of the thermal maturation of organic matter over geological timescales.[3] The composition and relative abundance of branched alkanes can vary significantly depending on the source rock, depositional environment, and thermal history of the petroleum reservoir.[4]

Key branched alkanes in petroleum include isoprenoids such as pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane), which are considered important biomarkers.[5][6] The ratio of pristane to phytane (Pr/Ph) is a widely used geochemical parameter to infer the redox conditions of the depositional environment of the source rock.[6]

Table 1: Quantitative Data of Branched Alkanes in Crude Oil

| Crude Oil Field/Source | Pristane/Phytane (Pr/Ph) Ratio | Depositional Environment Interpretation | Reference |

| La Victoria Field | 1.29 - 1.42 | Oxic to sub-oxic | [7] |

| Guafita Field | 1.29 - 1.42 | Oxic to sub-oxic | [7] |

| Australian Oils (various) | > 3 | Terrestrial, oxic | [5] |

| Various Fields | ~ 1 | Anoxic | [7] |

| Ponca Crude Oil (Heptanes) | 1.7 (n-alkane:isoalkane) | - | [2] |

| Ponca Crude Oil (Octanes) | 6.9 (n-alkane:isoalkane) | - | [2] |

| Pennsylvania Crude Oil (Pentanes) | 1.3 (n-alkane:isoalkane) | - | [2] |

| Pennsylvania Crude Oil (Hexanes) | 1.7 (n-alkane:isoalkane) | - | [2] |

| Pennsylvania Crude Oil (Heptanes) | 1.5 (n-alkane:isoalkane) | - | [2] |

Insects

Branched alkanes are critical components of the cuticular hydrocarbons (CHCs) of insects, which form a waxy layer on their exoskeleton to prevent desiccation and mediate chemical communication.[8] These are typically methyl-branched alkanes, and their specific composition can be species-specific, caste-specific, and even sex-specific, playing crucial roles in mate recognition, nestmate recognition, and social behavior.

Table 2: Relative Abundance of Branched Alkanes in Insect Cuticular Hydrocarbons

| Insect Species | Branched Alkane Class | Relative Abundance (%) | Reference |

| Isoptera (Termites) - various | Monomethylalkanes | Varies by species | - |

| Isoptera (Termites) - various | Dimethylalkanes | Varies by species | - |

| Hymenoptera (Ants) - various | Monomethylalkanes | Varies by species | - |

| Hymenoptera (Ants) - various | Dimethylalkanes | Varies by species | - |

| Blattodea (Cockroaches) - various | Monomethylalkanes | Varies by species | - |

| Blattodea (Cockroaches) - various | Dimethylalkanes | Varies by species | - |

Plants

The epicuticular wax of many terrestrial plants contains branched alkanes, although typically in lower concentrations than n-alkanes. These compounds contribute to the plant's defense against environmental stressors such as UV radiation, water loss, and pathogens. The chain length and degree of branching can vary significantly between plant species.

Table 3: Concentration of n-Alkanes (including branched isomers) in Various Plant Species

| Plant Species | Plant Part | Total n-Alkane Concentration (mg/kg dry matter) | Predominant n-Alkanes | Reference |

| Lygeum spartum | Heads | 3663.63 | C31, C29 | [9] |

| Helianthemum squamatum | Leaves | 12.95 | C31, C29 | [9] |

| Various browse pastures | Stems | Generally higher than leaves | C31, C29 | [9] |

| Ischaemum afrum | - | - | C31, C29, C33 | [10] |

| Haplocarpha hastata | - | - | C31, C29, C33 | [10] |

Biosynthesis of Branched Alkanes in Insects

In insects, the biosynthesis of methyl-branched alkanes is a modification of the fatty acid synthesis pathway. The process begins with a primer, often derived from amino acids like valine and isoleucine, which provides the initial branched structure. This primer is then elongated by the fatty acid synthase (FAS) complex, which incorporates malonyl-CoA units. The resulting very-long-chain fatty acid is then converted to a hydrocarbon through a process involving reduction and decarbonylation.

Experimental Protocols

Extraction of Hydrocarbons from Insects

Objective: To extract cuticular hydrocarbons from insect specimens for subsequent analysis.

Method 1: Solvent Extraction

-

Sample Preparation: Select a known number of insect specimens (e.g., 10-20 individuals) of the same species, sex, and age, if possible.

-

Extraction: Place the insects in a glass vial and add a non-polar solvent such as hexane or pentane (e.g., 1 mL per 10 insects).

-

Incubation: Gently agitate the vial for 10-15 minutes at room temperature.

-

Isolation: Carefully remove the insects from the vial. The remaining solvent contains the extracted cuticular hydrocarbons.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume for analysis.

Method 2: Solid-Phase Microextraction (SPME)

-

Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions.

-

Adsorption: Gently rub the SPME fiber over the cuticle of the insect for a set period (e.g., 1-2 minutes).

-

Analysis: Immediately insert the SPME fiber into the injection port of a gas chromatograph for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched Alkanes

Objective: To separate, identify, and quantify branched alkanes in an extracted sample.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Injection: Inject a small volume of the hydrocarbon extract (e.g., 1 µL) into the GC injection port.

-

GC Separation:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-10°C/min to a final temperature of 300-320°C.

-

Final hold: Maintain the final temperature for 10-20 minutes.

-

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

-

Data Analysis:

-

Identification: Identify individual compounds by comparing their mass spectra and retention times to those of authentic standards and spectral libraries.

-

Quantification: Determine the relative abundance of each compound by integrating the area of its corresponding peak in the total ion chromatogram.

-

Separation of Branched and Normal Alkanes using Molecular Sieves

Objective: To selectively remove n-alkanes from a hydrocarbon mixture to isolate the branched and cyclic components.

-

Sieve Activation: Activate 5Å molecular sieves by heating at 300-350°C for at least 4 hours under a vacuum or in a stream of inert gas. Allow to cool in a desiccator.

-

Sample Preparation: Dissolve the hydrocarbon extract in a minimal amount of a non-polar solvent (e.g., pentane or hexane).

-

Adsorption: Add the activated molecular sieves to the sample solution. The amount of sieves will depend on the expected amount of n-alkanes. Gently agitate the mixture at room temperature for several hours or overnight. The 5Å pores will selectively adsorb the linear n-alkanes.

-

Separation: Separate the solvent containing the branched and cyclic alkanes from the molecular sieves by filtration or careful decantation.

-

Washing: Wash the molecular sieves with a small amount of fresh solvent to recover any remaining non-adsorbed hydrocarbons. Combine the washings with the initial filtrate.

-

Analysis: The resulting solution is enriched in branched and cyclic alkanes and can be analyzed by GC-MS.

-

(Optional) Recovery of n-Alkanes: To recover the adsorbed n-alkanes, the molecular sieves can be digested with hydrofluoric acid (HF) in a fume hood with appropriate safety precautions. The released n-alkanes can then be extracted with a non-polar solvent. Caution: HF is extremely hazardous and requires specialized handling procedures. An alternative, safer method involves desorbing the n-alkanes at elevated temperatures under a stream of inert gas.[11]

References

- 1. What Are the Guidelines for Using 5A Molecular Sieve to Remove Water? - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]

- 2. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 4. anjs.edu.iq [anjs.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Phytane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. molecularsievedesiccants.com [molecularsievedesiccants.com]

- 9. om.ciheam.org [om.ciheam.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of C10H22 and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the alkane decane (C10H22), detailing their structural distinctions, physical properties, and the analytical techniques used for their characterization. With 75 structural isomers, C10H22 serves as an excellent model for understanding the complexities of isomerism in aliphatic hydrocarbons.

Structural Isomerism in Decane

The 75 structural isomers of decane (C10H22) all share the same molecular formula but differ in the connectivity of their ten carbon atoms.[1][2][3] This variation in carbon skeleton structure, known as chain isomerism, leads to significant differences in their physical and chemical properties. The isomers can be broadly classified into a straight-chain alkane (n-decane) and various branched-chain alkanes.[4] Increased branching generally leads to a more compact molecular shape, which in turn affects intermolecular forces and, consequently, physical properties like boiling point and density.[5]

A key structural difference among some decane isomers is the presence of chiral centers. A chiral center is a carbon atom attached to four different substituent groups, resulting in non-superimposable mirror images called enantiomers.[4] These stereoisomers exhibit optical activity, a property that can be crucial in pharmacology and biochemistry.

Classification of C10H22 Isomers

The logical relationship and classification of C10H22 isomers can be visualized as a hierarchical structure, starting from the fundamental division between the linear and branched isomers. The branched isomers can be further categorized based on the number and type of substituents on the main carbon chain.

References

- 1. 2,2-Dimethyloctane (15869-87-1) for sale [vulcanchem.com]

- 2. 3-methyl nonane, 5911-04-6 [thegoodscentscompany.com]

- 3. Decane - Wikipedia [en.wikipedia.org]

- 4. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Solubility and Solvent Properties of 2,5-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyloctane (CAS No: 15869-89-3) is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2][3] As an isomer of decane, its unique structural arrangement of methyl groups along the octane chain imparts specific physicochemical properties that distinguish it from its linear counterpart, n-decane.[1] This technical guide provides a comprehensive overview of the solubility and solvent characteristics of this compound, offering valuable insights for its application in research, organic synthesis, and pharmaceutical sciences. Given the scarcity of direct quantitative solubility data for this compound, this guide utilizes data for n-decane as a primary reference, supplemented with a qualitative analysis of the effects of isomeric branching on solubility.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization as a solvent. These properties dictate its behavior in various systems and its suitability for specific applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2][3] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| Boiling Point | 158.5 °C | |

| Dielectric Constant | 1.98 | |

| Solubility Parameter | 15.8 MPa⁰·⁵ |

Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.

Qualitative Solubility

This compound is a nonpolar molecule. Its structure consists solely of carbon-carbon and carbon-hydrogen bonds, resulting in a negligible dipole moment. Consequently, its solubility characteristics are as follows:

-

Polar Solvents (e.g., Water, Ethanol, Methanol): this compound is practically insoluble or immiscible with polar solvents. The strong intermolecular hydrogen bonding in polar solvents like water excludes the nonpolar alkane molecules.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound is expected to be fully miscible with other nonpolar, aprotic solvents. The intermolecular forces (van der Waals forces) in both the solute and the solvent are of a similar nature and magnitude, facilitating mixing.

Quantitative Solubility Data (n-Decane as a Reference)

| Solvent | Type | Solubility of n-Decane | Reference |

| Water | Polar, Protic | Insoluble | [4][5] |

| Ethanol | Polar, Protic | Miscible | [5] |

| Diethyl Ether | Polar, Aprotic | Soluble | [5] |

| Carbon Tetrachloride | Nonpolar, Aprotic | Slightly Soluble | [5] |

| Toluene | Nonpolar, Aprotic | Miscible | |

| Hexane | Nonpolar, Aprotic | Miscible | |

| Acetone | Polar, Aprotic | Miscible |

This compound as a Solvent

The properties of this compound make it a valuable nonpolar solvent for various applications in organic synthesis and beyond. Its branched structure can offer advantages over linear alkanes by providing enhanced solubility for certain complex organic molecules.

Key Solvent Properties and Their Implications

-

Low Polarity: Its nonpolar nature makes it an excellent solvent for reactions involving nonpolar reactants and reagents, preventing interference from the solvent in the reaction mechanism.

-

Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert under many reaction conditions, making it a suitable medium for a wide range of organic transformations.[1]

-

Boiling Point: With a relatively high boiling point compared to other common nonpolar solvents like hexane, it can be used in reactions requiring elevated temperatures with reduced solvent loss due to evaporation.

Applications in Organic Synthesis and Industry

-

Reaction Medium: It serves as an effective reaction medium for various chemical transformations where a non-participating solvent is required.[1]

-

Fuel Additive: The branched structure of this compound enhances the octane rating of fuels, making it a useful component in automotive and aviation gasoline.[1]

-

Reference Compound: In analytical chemistry, it is utilized as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.[1]

-

Pharmaceutical Industry: While direct applications in drug formulations are not extensively documented, its properties as a nonpolar solvent suggest potential use in the solubilization and delivery of poorly water-soluble active pharmaceutical ingredients (APIs). Its inert nature would be advantageous in preventing degradation of sensitive drug molecules.

Experimental Protocols

Determination of Liquid-Liquid Miscibility

This protocol outlines a general method for determining the miscibility of this compound with various organic solvents.

Objective: To qualitatively and quantitatively determine the miscibility of this compound in a range of solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Test solvents (e.g., ethanol, acetone, toluene, hexane) of analytical grade

-

Graduated cylinders or pipettes (Class A)

-

Scintillation vials or test tubes with secure caps

-

Vortex mixer

-

Constant temperature bath

-

Gas chromatograph (GC) with a suitable column (for quantitative analysis)

Methodology:

-

Preparation of Mixtures:

-

Label a series of vials for each solvent to be tested.

-

Using a calibrated pipette, add a precise volume of this compound (e.g., 5.0 mL) to each vial.

-

To each vial, add a precise volume of the respective test solvent (e.g., 5.0 mL) to create a 1:1 (v/v) mixture.

-

Prepare a range of other volume ratios (e.g., 1:9, 9:1, 1:4, 4:1) to assess miscibility across different concentrations.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) for at least 30 minutes to allow for thermal equilibrium.

-

After thermal equilibration, vigorously agitate the vials using a vortex mixer for 2-3 minutes to ensure thorough mixing.

-

Return the vials to the constant temperature bath and allow them to stand undisturbed for at least 24 hours.

-

-

Qualitative Observation:

-

After the equilibration period, visually inspect each vial for the presence of a single, clear, homogeneous phase or the formation of two distinct layers (a meniscus).

-

Record the observations. The presence of a single phase indicates miscibility at that ratio, while the presence of two layers indicates immiscibility or partial miscibility.

-

-

Quantitative Analysis (for partially miscible systems):

-

If two layers are present, carefully extract a sample from each layer using a syringe, taking care not to disturb the interface.

-

Analyze the composition of each layer using a pre-calibrated Gas Chromatograph (GC).

-

The GC analysis will provide the concentration of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase, thus defining the mutual solubility at that temperature.

-

Caption: Workflow for determining the miscibility of this compound.

Visualization of Solvent-Solute Interactions

The "like dissolves like" principle can be visualized as a balance of intermolecular forces.

Caption: Intermolecular forces governing solubility.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. It is a flammable liquid and vapor. Use in a well-ventilated area and keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a nonpolar, branched-chain alkane with valuable properties as a solvent and chemical intermediate. Its miscibility with other nonpolar solvents and its chemical inertness make it a suitable medium for a variety of applications in research and industry. While quantitative solubility data remains an area for further investigation, the principles outlined in this guide, along with the provided experimental protocol, offer a solid foundation for professionals working with this compound. Its unique branched structure may offer advantages in specific applications, warranting its consideration as an alternative to more common linear alkanes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2,5-dimethyloctane, a branched alkane of interest in various fields of chemical research. While the initial query focused on the Friedel-Crafts alkylation, this approach is not practically suited for the direct synthesis of this compound from simpler alkanes due to significant challenges with carbocation rearrangements and lack of regioselectivity. Therefore, these notes present a more robust and reliable method utilizing a Grignard reagent-based coupling reaction, a standard and highly effective strategy for the controlled formation of carbon-carbon bonds in the synthesis of complex alkanes.

Introduction to the Synthesis of Branched Alkanes

The synthesis of specific branched alkanes like this compound requires precise control over the formation of new carbon-carbon bonds. While Friedel-Crafts alkylation is a cornerstone of organic synthesis for the alkylation of aromatic compounds, its application to the synthesis of highly substituted, non-aromatic alkanes is limited. The generation of carbocation intermediates from alkanes or simple alkyl halides often leads to rearrangements, yielding a mixture of isomers rather than a single desired product.

A more effective and widely adopted strategy for the synthesis of such molecules is the use of organometallic reagents, such as Grignard reagents (R-MgX). These reagents provide a nucleophilic carbon source that can be coupled with an electrophilic carbon, typically an alkyl halide, to form a new C-C bond with high specificity.

Proposed Synthetic Pathway: Grignard Reagent Coupling

The recommended synthesis of this compound involves the coupling of a Grignard reagent with a suitable alkyl halide. A logical and efficient approach is the reaction of isopentylmagnesium bromide with 2-bromopropane. This pathway is outlined below:

Reaction Scheme:

This two-step, one-pot synthesis first involves the formation of the Grignard reagent from 1-bromo-3-methylbutane, followed by the copper-catalyzed coupling with 2-bromopropane to yield the target molecule, this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a branched alkane via a Grignard coupling reaction, based on literature for similar syntheses. Please note that actual yields may vary depending on experimental conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| 1-bromo-3-methylbutane | 1.0 equiv | N/A |

| Magnesium turnings | 1.2 equiv | N/A |

| 2-bromopropane | 1.1 equiv | N/A |

| Copper(II) chloride (catalyst) | 0.05 equiv | N/A |

| Reaction Conditions | ||

| Solvent | Anhydrous diethyl ether | N/A |

| Temperature (Grignard formation) | Reflux | N/A |

| Temperature (Coupling) | 0 °C to room temperature | N/A |

| Reaction Time | 4-6 hours | N/A |

| Product | ||

| Yield of this compound | 60-70% (isolated) | Estimated |

| Purity (by GC) | >98% | Estimated |

Experimental Protocols

Materials and Equipment:

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Standard glassware for workup and purification (separatory funnel, distillation apparatus)

-

1-bromo-3-methylbutane (isopentyl bromide)

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

Anhydrous diethyl ether

-

2-bromopropane (isopropyl bromide)

-

Copper(II) chloride (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatograph (for purity analysis)

Protocol 1: Synthesis of this compound

-

Preparation of the Grignard Reagent:

-

Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, place a solution of 1-bromo-3-methylbutane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromo-3-methylbutane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 1-bromo-3-methylbutane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add anhydrous copper(II) chloride (0.05 equivalents) to the reaction mixture with stirring.

-

Add 2-bromopropane (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Application Notes and Protocols for the Catalytic Cracking Production of 2,5-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic cracking is a cornerstone of the petrochemical industry, primarily utilized for the production of gasoline and other valuable smaller hydrocarbons from larger, less useful hydrocarbon fractions.[1] This process typically employs solid acid catalysts, such as zeolites, to facilitate the cleavage of carbon-carbon bonds in long-chain alkanes.[1] A key feature of catalytic cracking is the formation of carbocation intermediates, which can undergo rearrangements to yield branched isomers.[2] This characteristic can be harnessed for the targeted synthesis of specific branched alkanes, such as 2,5-dimethyloctane, which may serve as important intermediates or molecular scaffolds in drug development and other fine chemical applications.

These application notes provide a comprehensive overview of the catalytic cracking of a model long-chain alkane, n-tetradecane, for the potential production of this compound. Included are detailed experimental protocols for catalyst preparation, laboratory-scale catalytic cracking, and product analysis.

Principle of the Method

The catalytic cracking of long-chain alkanes over zeolite catalysts proceeds through a series of steps involving the formation and subsequent reaction of carbocation intermediates. The process is initiated by the abstraction of a hydride ion from the alkane molecule at an acid site on the catalyst surface, forming a secondary carbocation. This carbocation can then undergo several reactions, including isomerization to form more stable tertiary carbocations, and β-scission, which breaks the carbon chain to produce a smaller alkane and an alkene. The selectivity towards specific branched products is influenced by the catalyst's properties (e.g., pore structure and acidity) and the reaction conditions (e.g., temperature, pressure, and residence time).[2][3]

For the formation of this compound from a larger precursor like n-tetradecane, a series of isomerization and cracking steps are necessary. The zeolite's pore structure can influence the shape and size of the product molecules that can be formed and diffuse out, offering a degree of shape selectivity.[4][5]

Data Presentation

The following tables summarize representative quantitative data for the catalytic cracking of n-dodecane and a hypothetical, yet plausible, product distribution for the C10 fraction from the cracking of n-tetradecane, illustrating the potential for this compound formation.

Table 1: Representative Product Distribution from Catalytic Cracking of n-Dodecane over ZSM-5 Zeolite. This data is based on typical results from laboratory-scale experiments.[6][7]

| Product Fraction | Yield (wt%) |

| Gas (C1-C4) | 35 - 45 |

| Naphtha (C5-C12) | 40 - 50 |

| Light Cycle Oil (>C12) | 5 - 10 |

| Coke | 3 - 5 |

| Total Conversion | ~90 - 95% |

Table 2: Hypothetical Isomer Distribution within the C10 Alkane Fraction from Catalytic Cracking of n-Tetradecane. This distribution is illustrative and based on the principles of carbocation stability and rearrangement pathways.

| C10 Isomer | Plausible Yield (%) |

| n-Decane | 10 - 15 |

| Monomethylnonanes | 30 - 40 |

| Dimethyloctanes (including 2,5-) | 20 - 30 |

| Other C10 Isomers | 20 - 30 |

Experimental Protocols

Catalyst Preparation (ZSM-5)

A detailed protocol for the synthesis of ZSM-5, a commonly used zeolite catalyst for cracking reactions, is outlined below.

Materials:

-

Sodium Aluminate (NaAlO₂)

-

Tetrapropylammonium Bromide (TPABr)

-

Fumed Silica (SiO₂)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

Procedure:

-

Solution A: Dissolve sodium aluminate and sodium hydroxide in distilled water.

-

Solution B: Disperse fumed silica in a solution of tetrapropylammonium bromide in distilled water with vigorous stirring.

-

Slowly add Solution A to Solution B under continuous stirring to form a homogeneous gel.

-

Transfer the resulting gel to a Teflon-lined stainless-steel autoclave.

-

Crystallize the gel at 170°C for 48 hours under static conditions.

-

After cooling, filter the solid product, wash thoroughly with distilled water until the pH of the filtrate is neutral, and dry at 110°C overnight.

-

Calcine the dried powder in air at 550°C for 6 hours to remove the organic template (TPABr).

-

The resulting H-ZSM-5 catalyst should be stored in a desiccator.

Laboratory-Scale Catalytic Cracking

The following protocol describes a typical setup for a laboratory-scale fixed-bed catalytic cracking experiment.[8][9]

Equipment:

-

Fixed-bed reactor (stainless steel or quartz tube)

-

Tube furnace with temperature controller

-

Mass flow controllers for gases

-

High-pressure liquid pump for the alkane feed

-

Gas-liquid separator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Load the reactor with a known amount of the prepared ZSM-5 catalyst, typically mixed with an inert material like quartz wool to ensure a uniform bed height.

-

Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while heating the reactor to the desired reaction temperature (e.g., 450°C).

-

Once the temperature is stable, introduce the liquid feedstock (e.g., n-tetradecane) into the reactor at a controlled flow rate using the high-pressure liquid pump. The weight hourly space velocity (WHSV) is a critical parameter and should be set, for example, to 2 h⁻¹.

-

The reactor effluent, a mixture of gases and liquids, is passed through a condenser and a gas-liquid separator.

-

Collect the liquid products for offline analysis.

-

Direct the gaseous products to the GC-MS for online analysis.

-

After the desired reaction time, stop the liquid feed and continue the inert gas flow to purge the reactor.

-

Cool down the reactor to room temperature.

Product Analysis by GC-MS

The complex mixture of hydrocarbons produced during catalytic cracking requires a robust analytical method for separation and identification.[10]

GC-MS System:

-

Gas chromatograph equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

-

Mass spectrometer detector.

GC Conditions (Typical):

-

Injector Temperature: 280°C

-

Oven Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 5°C/min to 250°C.

-

Hold at 250°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Split Ratio: 50:1

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Data Analysis:

-

Identify the individual components in the product mixture by comparing their mass spectra with a standard library (e.g., NIST).

-

Confirm the identification of this compound and other isomers by comparing their retention times and mass spectra with authentic standards, if available.

-

Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Caption: Catalytic cracking reaction pathway.

Caption: Experimental workflow for catalytic cracking.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Catalytic Cracking of n-Dodecane to Chemicals: Effect of Variable-Morphological ZSM-5 Zeolites Synthesized Using Various Silica Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,5-Dimethyloctane as a Non-Polar Solvent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,5-dimethyloctane as a versatile, non-polar solvent for various synthetic applications. Its unique physical properties offer distinct advantages over traditional non-polar solvents, particularly in reactions requiring high temperatures and inert conditions.

Introduction

This compound is a branched-chain alkane that serves as an excellent non-polar solvent in organic synthesis.[1] Its chemical inertness, high boiling point, and unique solvation characteristics make it a suitable medium for a variety of chemical transformations, especially those involving sensitive reagents like organometallics.[1] This document outlines the key properties of this compound, provides comparative data against other common solvents, and presents detailed protocols for its use in several key classes of organic reactions.

Physicochemical Properties

Understanding the physical properties of a solvent is crucial for its effective application in synthesis. This compound possesses a favorable combination of a high boiling point and low polarity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| Boiling Point | 158.5 °C | [3] |

| Density | ~0.74 g/mL (analogue) | [4] |

| Dielectric Constant | 1.98 | [3] |

| Solubility Parameter | 15.8 MPa⁰·⁵ | [3] |

| Appearance | Colorless liquid | |

| CAS Number | 15869-89-3 | [2] |

Table 2: Comparison of this compound with Other Common Non-Polar Solvents

| Solvent | Boiling Point (°C) | Dielectric Constant | Solubility Parameter (MPa⁰·⁵) |

| This compound | 158.5 | 1.98 | 15.8 |

| n-Hexane | 69 | 1.88 | 14.9 |

| Toluene | 110.6 | 2.38 | 18.2 |

| Diethyl Ether | 34.6 | 4.34 | 15.1 |

| Tetrahydrofuran (THF) | 66 | 7.58 | 18.6 |

Key Advantages in Synthesis

The properties of this compound translate into several practical advantages in a laboratory setting:

-

High Reaction Temperatures: The high boiling point allows for conducting reactions at elevated temperatures without the need for specialized high-pressure equipment, potentially increasing reaction rates.[4]

-

Inert Reaction Medium: As a saturated alkane, it is chemically inert, making it an ideal solvent for reactions involving highly reactive reagents such as strong bases, organolithium, and Grignard reagents.[1][4]

-

Enhanced Solubility: Its branched structure can offer enhanced solubility for complex, non-polar organic molecules compared to linear alkanes.[1]

-

Reduced Volatility: Lower volatility compared to solvents like hexane and diethyl ether minimizes solvent loss through evaporation and reduces fire hazards.

-

Alternative to Aromatic Solvents: It can serve as a less toxic alternative to aromatic hydrocarbon solvents like toluene and benzene.

Experimental Protocols

The following are generalized protocols for common organic reactions where this compound can be employed as a solvent. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Grignard Reaction

Grignard reagents are highly sensitive to protic solvents, making anhydrous, non-polar solvents essential.[3][5][6] The inert nature of this compound makes it a suitable, albeit less common, alternative to ethers for the formation and reaction of Grignard reagents, particularly when higher temperatures are required.

Protocol: Synthesis of a Tertiary Alcohol via Grignard Addition to a Ketone

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Reagent Preparation:

-

In the flask, place magnesium turnings (1.2 equivalents).

-

In the dropping funnel, add a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound.

-

-

Initiation: Add a small portion of the halide solution to the magnesium turnings. Gentle warming with a heat gun and the addition of a small crystal of iodine may be necessary to initiate the reaction.

-

Grignard Formation: Once the reaction begins (as evidenced by bubbling and/or a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Addition of Electrophile: After the Grignard reagent formation is complete, cool the reaction mixture. Add a solution of the ketone (1.0 equivalent) in anhydrous this compound dropwise from the dropping funnel.

-

Work-up: After the addition is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. While polar aprotic solvents are often used, non-polar hydrocarbon solvents can also be employed, particularly with less stabilized ylides.

Protocol: Alkene Synthesis via Wittig Reaction

-

Ylide Generation:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous this compound.

-

Add a strong base (e.g., n-butyllithium or sodium hydride, 1.05 equivalents) portion-wise or dropwise at a suitable temperature (often 0 °C or room temperature).

-

Stir the resulting mixture until the characteristic color of the ylide develops.

-

-

Reaction with Carbonyl:

-

Cool the ylide solution (if necessary).

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous this compound dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

-

Work-up:

-

Quench the reaction with water or saturated aqueous ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with a suitable solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Purification: The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent or by column chromatography.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. While polar solvents are common, reactions in non-polar solvents are also known, particularly with appropriate ligand and base selection. The high boiling point of this compound is advantageous for reactions requiring elevated temperatures to facilitate catalyst turnover.

Protocol: Biaryl Synthesis via Suzuki Coupling

-

Reaction Setup:

-

To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

-

Solvent Addition: Add degassed this compound to the vessel. For some systems, the addition of a small amount of water may be beneficial.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up:

-

Cool the reaction mixture and dilute it with a suitable organic solvent.

-

Wash the solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Conclusion

This compound is a valuable non-polar solvent for organic synthesis, offering a unique combination of high boiling point, chemical inertness, and good solvation properties for non-polar compounds. It is particularly well-suited for high-temperature reactions and for syntheses involving sensitive organometallic reagents. While specific, published examples of its use are not widespread, its properties, analogous to other branched alkanes like isododecane, strongly support its application in a range of synthetic transformations. The protocols provided herein serve as a starting point for the exploration of this compound as a robust and advantageous solvent in modern organic synthesis.

References

Application Notes and Protocols for 2,5-Dimethyloctane as a Reference Standard in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] In the field of analytical chemistry, particularly in gas chromatography (GC), it serves as a valuable reference standard. Its stable, non-polar nature and well-characterized chromatographic behavior make it an ideal compound for several applications, including retention index calibration, system performance verification, and as an internal standard for the quantitative analysis of complex hydrocarbon mixtures. This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper application.

| Property | Value | Reference |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 15869-89-3 | [1][2] |

| IUPAC Name | This compound | [3] |

Applications in Gas Chromatography

This compound's primary role in gas chromatography is to enhance the accuracy and reliability of analytical measurements.

-

Retention Index (RI) Determination: It is a key component in calculating Kovats Retention Indices, a standardized method for reporting retention times that is less susceptible to variations in chromatographic conditions. By comparing the retention time of an analyte to that of bracketing n-alkanes, a dimensionless retention index can be calculated, aiding in compound identification.

-

System Suitability and Performance Verification: Regular injection of this compound can be used to monitor the performance of a GC system. Consistent retention times and peak shapes indicate a stable system, while deviations can signal issues with the column, injector, or detector.

-

Internal Standard for Quantitative Analysis: In quantitative analyses, where precise measurement of analyte concentration is required, this compound can be used as an internal standard. A known amount is added to both calibration standards and unknown samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which corrects for variations in injection volume and instrument response.

Quantitative Data: Kovats Retention Indices

The Kovats Retention Index (RI) is a fundamental parameter for the identification of compounds in gas chromatography. The following table summarizes experimentally determined RI values for this compound on various non-polar and semi-non-polar stationary phases.

| Stationary Phase Type | Reported Kovats Retention Index (RI) | Reference |

| Standard Non-Polar | 922, 924, 927, 929, 930.4, 932.6, 933 | [3] |

| Semi-Standard Non-Polar | 878.8, 921.8, 922, 922.3, 922.4 | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound.

Materials:

-

This compound (analytical standard grade)

-

Hexane or other suitable non-polar solvent (GC grade)

-

Class A volumetric flasks (e.g., 10 mL, 100 mL)

-

Micropipettes

Procedure:

-

Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh 10 mg of this compound.

-

Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

-

Dissolve the compound in a small amount of hexane and then dilute to the mark with the same solvent.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

-

Working Standard Solutions (e.g., 1, 5, 10, 25, 50 µg/mL):

-

Perform serial dilutions of the stock solution using hexane to achieve the desired concentrations. For example, to prepare a 10 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution to a 100 mL volumetric flask and dilute to the mark with hexane.

-

Protocol 2: Gas Chromatography Method for Hydrocarbon Analysis using this compound

This protocol provides a general GC method for the analysis of hydrocarbons, utilizing this compound as a reference standard.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary column (e.g., HP-5MS, DB-5, or equivalent 5% phenyl-methylpolysiloxane)

-

Autosampler

GC Conditions:

| Parameter | Recommended Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 - 280 °C |

| Split Ratio | 10:1 to 50:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | Initial: 40-50 °C, hold for 2-5 minRamp: 5-10 °C/min to 280-300 °CFinal Hold: 5-10 min |

| Detector (FID) | Temperature: 300 °CHydrogen Flow: 30-40 mL/minAir Flow: 300-400 mL/minMakeup Gas (N2 or He): 25-30 mL/min |

| Detector (MS) | Transfer Line Temperature: 280 °CIon Source Temperature: 230 °CMass Range: m/z 40-550 |

Procedure:

-

System Preparation: Ensure the GC system is leak-free and conditioned according to the manufacturer's instructions.

-

Standard Injection: Inject the prepared this compound working standards to establish its retention time and peak shape under the specified analytical conditions.

-

Sample Preparation (with Internal Standard):

-

To a known volume of the sample, add a precise volume of a this compound internal standard solution to achieve a final concentration within the calibration range.

-

Vortex the sample to ensure thorough mixing.

-

-

Analysis: Inject the prepared sample into the GC.

-

Data Acquisition and Analysis: Record the chromatogram and identify the peak corresponding to this compound based on its retention time established from the standard injections. If used as an internal standard, calculate the relative response factor and quantify the target analytes.

Protocol 3: Calculation of Kovats Retention Index (RI)

This protocol outlines the calculation of the Kovats Retention Index for an analyte using this compound as part of an n-alkane reference mixture.

Procedure:

-

Prepare an n-alkane mixture: Prepare a solution containing a series of n-alkanes (e.g., C8 to C20) that will bracket the elution of your analytes and includes this compound.

-

Analyze the mixture: Inject the n-alkane mixture into the GC under the desired chromatographic conditions (isothermal or temperature-programmed).

-

Identify peaks: Determine the retention times (t_R) for each n-alkane and the analyte of interest (x).

-

Calculate the Retention Index:

-

For isothermal analysis: RI = 100 * [n + (N - n) * (log(t_Rx) - log(t_Rn)) / (log(t_R(N)) - log(t_Rn))]

-

For temperature-programmed analysis (Van den Dool and Kratz equation): RI = 100 * [n + (N - n) * (t_Rx - t_Rn) / (t_R(N) - t_Rn)]

Where:

-

n is the carbon number of the n-alkane eluting immediately before the analyte.

-

N is the carbon number of the n-alkane eluting immediately after the analyte.

-

t_Rx is the retention time of the analyte.

-

t_Rn is the retention time of the n-alkane with carbon number n.

-

t_R(N) is the retention time of the n-alkane with carbon number N.

-

Visualizations

Caption: Experimental workflow for using this compound in GC.

Caption: Logical relationship of this compound's roles in GC.

References